4,4',4''-Tris(benzoyloxy)trityl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[bis(4-benzoyloxyphenyl)-bromomethyl]phenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H27BrO6/c41-40(31-16-22-34(23-17-31)45-37(42)28-10-4-1-5-11-28,32-18-24-35(25-19-32)46-38(43)29-12-6-2-7-13-29)33-20-26-36(27-21-33)47-39(44)30-14-8-3-9-15-30/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXTVZCJOBWKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)(C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H27BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398062 | |

| Record name | (Bromomethanetriyl)tri(4,1-phenylene) tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86610-66-4 | |

| Record name | (Bromomethanetriyl)tri(4,1-phenylene) tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4"-Tris(benzoyloxy)-trityl bromide 200000041585 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4',4''-Tris(benzoyloxy)trityl bromide chemical properties

An In-Depth Technical Guide to 4,4',4''-Tris(benzoyloxy)trityl Bromide: Properties, Protocols, and Applications

Introduction

This compound, commonly abbreviated as TBTrBr, is a specialized chemical reagent of significant interest in the field of organic synthesis, particularly in the demanding synthesis of complex biomolecules such as nucleosides and oligonucleotides.[1][2] Its primary function is to act as a highly selective protecting group for primary hydroxyl (-OH) groups.[3][4] Unlike the conventional trityl (Tr) or dimethoxytrityl (DMTr) groups, which are cleaved under acidic conditions, the tris(benzoyloxy)trityl (TBTr) group possesses the unique and advantageous characteristic of being stable in acidic media but readily removable under mild basic conditions.[3][4] This orthogonal reactivity profile provides chemists with a powerful tool for intricate multi-step syntheses where differential protection and deprotection strategies are paramount.

This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive overview of the chemical properties, reactivity, and practical applications of TBTrBr, providing researchers and drug development professionals with the technical insights required for its successful implementation in the laboratory.

Core Chemical & Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 86610-66-4 | [1][2] |

| Molecular Formula | C₄₀H₂₇BrO₆ | [1][2] |

| Molecular Weight | 683.54 g/mol | [1][5] |

| Appearance | Light yellow to brown crystalline powder | [1][2] |

| Melting Point | 187-198 °C | [1][2][5] |

| Boiling Point | 761.8 °C at 760 mmHg | [1][5] |

| Density | 1.377 g/cm³ | [1][5] |

| Solubility | Soluble in organic solvents like methylene chloride and acetone. | [1] |

Chemical Structure and Reactivity Profile

The unique behavior of TBTrBr stems directly from its molecular architecture. The central triphenylmethyl (trityl) core is substituted at the para position of each phenyl ring with a benzoyloxy group. This structure imparts distinct electronic properties that govern its reactivity.

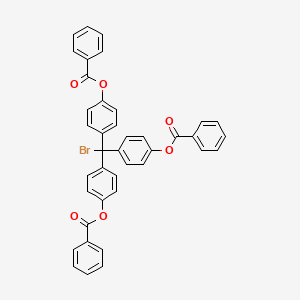

Caption: Structure of the 4,4',4''-Tris(benzoyloxy)trityl cation.

The key to its function lies in the formation of a sterically hindered ether linkage with a primary alcohol. The reaction proceeds via an S_N1-like mechanism where the bromide ion departs, forming a stabilized carbocation. This cation is then readily attacked by the primary hydroxyl group of the substrate.

Causality Behind Reactivity:

-

High Selectivity: The bulky nature of the trityl group ensures that it reacts preferentially with the least sterically hindered hydroxyl group available, which is almost always a primary alcohol. This selectivity is a cornerstone of its utility in nucleoside chemistry, where it selectively targets the 5'-hydroxyl group.[3][4]

-

Acid Stability: Unlike conventional trityl groups, the electron-withdrawing nature of the three benzoyloxy ester groups destabilizes the carbocation intermediate that would be formed during acid-catalyzed cleavage. This makes the TBTr ether linkage significantly more resistant to acidic conditions.[6]

-

Base Lability: The ester linkages provide a point of attack for bases. Under alkaline conditions (e.g., sodium hydroxide), the esters are saponified. This hydrolysis alters the electronic properties of the phenyl rings, making the trityl ether susceptible to cleavage and liberating the protected alcohol.[3][4]

Application in Synthesis: Protection of Primary Hydroxyls

The primary application of TBTrBr is the protection of hydroxyl groups, particularly the 5'-OH of nucleosides, a critical step in oligonucleotide synthesis.[3][4][6]

Experimental Protocol: 5'-O-Protection of N-Protected Deoxyadenosine

This protocol describes a self-validating system for the selective protection of a primary hydroxyl group. The high yield and selectivity are hallmarks of this reagent's reliability.

Materials:

-

N⁶-Benzoyl-2'-deoxyadenosine

-

This compound (TBTrBr)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexane solvent system

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N⁶-Benzoyl-2'-deoxyadenosine (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DCM.

-

Reagent Addition: Add triethylamine (1.5 equivalents) to the solution, followed by the portion-wise addition of TBTrBr (1.1 equivalents) at room temperature. The triethylamine acts as an acid scavenger for the HBr generated during the reaction.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The reaction is typically complete within 2-4 hours. A new, higher R_f spot corresponding to the product should appear, and the starting material spot should diminish.

-

Workup: Once the reaction is complete, quench it by adding a small amount of methanol. Dilute the mixture with DCM and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the 5'-O-[4,4',4''-Tris(benzoyloxy)trityl]-N⁶-benzoyl-2'-deoxyadenosine.

Caption: Workflow for the 5'-O-protection of a nucleoside using TBTrBr.

Deprotection: The Base-Labile Cleavage

The strategic advantage of the TBTr group is its removal under conditions that leave acid-labile groups (like DMTr or silyl ethers) and many base-labile acyl groups intact.

Experimental Protocol: Cleavage of the TBTr Group

Materials:

-

5'-O-TBTr protected nucleoside

-

0.5 M Sodium Hydroxide (NaOH) in aqueous methanol or dioxane

-

Dichloromethane (DCM)

-

Dowex-50 (H⁺ form) resin or equivalent acidic resin

Procedure:

-

Reaction Setup: Dissolve the 5'-O-TBTr protected nucleoside in a suitable solvent like a methanol/dioxane mixture.

-

Base Addition: Add 0.5 M aqueous NaOH solution and stir the mixture at room temperature.

-

Monitoring: The deprotection is rapid, often complete within 10-20 minutes.[3][4] Monitor the reaction by TLC until the starting material is fully consumed.

-

Neutralization: Carefully neutralize the reaction mixture by adding Dowex-50 (H⁺ form) resin until the pH is neutral. This step is critical to prevent any degradation of the desired product.

-

Workup: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure. The crude product can then be purified further as needed.

Caption: Workflow for the base-catalyzed deprotection of the TBTr group.

Spectroscopic Characterization Data

Proper characterization is essential for verifying the successful protection or deprotection of the target molecule. The table below outlines the expected spectroscopic signatures.

| Spectrum | This compound (TBTrBr) | 5'-O-TBTr Protected Nucleoside |

| ¹H NMR | Complex multiplets in the aromatic region (~7.2-8.2 ppm) corresponding to the protons of the three benzoyloxy groups and the trityl phenyl rings. | In addition to the aromatic signals from the TBTr group, characteristic signals for the nucleoside protons will be present. A significant downfield shift of the 5'-protons is expected upon ether formation. |

| ¹³C NMR | Multiple signals in the aromatic region (125-150 ppm). A characteristic signal for the carbonyl carbons of the ester groups (~165 ppm). Signal for the central quaternary carbon. | Signals corresponding to both the TBTr protecting group and the nucleoside carbon skeleton. The C5' signal will show a characteristic shift. |

| IR (cm⁻¹) | Strong C=O stretching vibration from the ester groups around 1720-1740 cm⁻¹. C-O stretching and aromatic C=C stretching bands. | The strong C=O stretch from the TBTr group will be prominent. Signals from the nucleobase (e.g., N-H, C=O stretches) will also be present. |

| Mass Spec (ESI+) | Does not typically show a molecular ion. Will show a prominent peak for the trityl cation [M-Br]⁺. | Will show the molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation will include the loss of the TBTr group, showing a peak corresponding to the unprotected nucleoside. |

Safety and Handling

As with any active chemical reagent, proper handling of TBTrBr is essential for laboratory safety.

-

Hazard Identification: Classified as an irritant (Xi).[1][5] It is reported to cause skin irritation (H315) and serious eye irritation (H319).[7] Some sources also list more severe potential hazards, and it should be handled with care.[7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles when handling the solid or its solutions.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

Conclusion

This compound is a sophisticated protecting group whose value lies in its unique reactivity profile. Its high selectivity for primary hydroxyls, coupled with its pronounced stability to acid and lability to base, grants chemists an exceptional level of control in the synthesis of complex molecules. While primarily celebrated for its role in nucleoside chemistry and oligonucleotide synthesis, the principles governing its reactivity are broadly applicable across organic synthesis. By understanding the causality behind its chemical properties and adhering to validated protocols, researchers can effectively leverage TBTrBr to navigate challenging synthetic pathways and accelerate the development of novel chemical entities.

References

-

This compound Chemical Properties ; LookChem; [Link]

-

Sekine, M., & Hata, T. (1983). 4,4',4''-Tris(benzoyloxy)trityl as a New Type of Base-Labile Group for Protection of Primary Hydroxyl Groups . The Journal of Organic Chemistry, 48(17), 3011–3014; [Link]

-

Sekine, M., Hata, T., et al. (1985). Synthesis of Oligoribonucleotides by Use of 4,4′,4′′-Tris(acyloxy)trityl Groups for Protection . Bulletin of the Chemical Society of Japan, 58(4), 1669-1675; [Link]

-

Novel Chemoenzymatic Protocol for the Synthesis of 3'-O-Dimethoxytrityl-2'-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis ; ResearchGate; [Link]

-

Safety Data Sheet (SDS) ; KR & Europe REACH Regulation; [Link]

-

Kumar, P., et al. (2007). Novel Chemoenzymatic Protocol for the Synthesis of 3'-O-Dimethoxytrityl-2'-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis . Organic Process Research & Development, 11(5), 877–880; [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound [Hydroxyl Protecting Agent], 5G | Labscoop [labscoop.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,4',4''-Tris(benzoyloxy)trityl Bromide

4,4',4''-Tris(benzoyloxy)trityl bromide, commonly abbreviated as TBTrBr, is a valuable reagent in modern organic synthesis, particularly in the realm of nucleoside and nucleotide chemistry.[1] Its utility as a protecting group for primary hydroxyl and amine functionalities makes it a cornerstone in the multi-step synthesis of complex biomolecules and active pharmaceutical ingredients (APIs).[2][3] The bulky and lipophilic nature of the tris(benzoyloxy)trityl group offers excellent steric hindrance and facilitates purification, while the bromide allows for its introduction as a stable tritylating agent.[1] Given its critical role in drug development and other high-stakes applications, a rigorous and unambiguous confirmation of its structure is paramount.

This guide will navigate the logical workflow for the structure elucidation of TBTrBr, beginning with an understanding of its synthesis to anticipate potential impurities, followed by a detailed exploration of the primary analytical techniques employed for its characterization.

I. Foundational Knowledge: Synthesis and Impurity Profiling

A robust structure elucidation strategy begins with an intimate understanding of the molecule's synthetic pathway. The most common route to this compound involves a two-step process starting from commercially available rosolic acid.[1]

Step 1: Benzoylation of Rosolic Acid

Rosolic acid is first exhaustively benzoylated using a benzoylating agent, typically benzoyl chloride, in the presence of a base like pyridine. This step converts the three phenolic hydroxyl groups of rosolic acid into benzoate esters.

Step 2: Bromination of Tris(benzoyloxy)trityl Alcohol

The resulting tris(benzoyloxy)trityl alcohol is then treated with a brominating agent, such as acetyl bromide, to replace the tertiary hydroxyl group with a bromine atom, yielding the final product.

Understanding this synthesis is crucial for predicting potential process-related impurities. These may include:

-

Incompletely Benzoylated Intermediates: Di- or mono-benzoylated species that could carry through to the final product.

-

Unreacted Tris(benzoyloxy)trityl Alcohol: The starting material from the second step.

-

Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of the ester linkages or the trityl bromide itself.

A thorough analytical approach must be capable of detecting and differentiating these potential contaminants from the target molecule.

II. The Analytical Toolkit: A Multi-faceted Approach to Structure Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of data from several key analytical techniques.

| Parameter | Value | Source |

| Molecular Formula | C₄₀H₂₇BrO₆ | [2] |

| Molecular Weight | 683.55 g/mol | [2] |

| CAS Number | 86610-66-4 | [3] |

| Appearance | Light yellow to brown crystals | [2] |

| Melting Point | 192 - 198 °C | [2] |

A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the initial and most direct method for confirming the molecular weight of the synthesized compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: The sample is introduced into an ESI-mass spectrometer.

-

Data Acquisition: The spectrum is acquired in positive ion mode.

Expected Data and Interpretation:

The mass spectrum is expected to show a prominent peak corresponding to the trityl cation [M-Br]⁺, formed by the loss of the bromide ion. The high stability of the trityl cation makes this a characteristic fragmentation. The isotopic pattern of this peak should be carefully analyzed to confirm the presence of one bromine atom in the parent molecule.

-

[M-Br]⁺: Calculated m/z for C₄₀H₂₇O₆⁺ = 603.18

-

Isotopic Pattern: The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) in the parent molecule would be evident in the isotopic distribution of any fragments containing the C-Br bond, though the [M-Br]⁺ fragment itself will not show this pattern.

B. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the ester and aromatic functionalities.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1720 cm⁻¹.

-

C-O Stretch (Ester): Two distinct bands in the 1300-1100 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: While expected, this absorption is often weak and falls in the fingerprint region, making it less diagnostic.

The presence of these characteristic peaks provides strong evidence for the benzoyloxy functionalities and the aromatic backbone of the molecule.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

Predicted ¹H NMR Spectrum (in CDCl₃):

Based on the structure and data from similar compounds, the ¹H NMR spectrum is predicted to show the following key signals:

-

Aromatic Protons (Trityl Core): A set of doublets in the range of δ 7.2-7.4 ppm, corresponding to the protons on the three phenyl rings directly attached to the central carbon.

-

Aromatic Protons (Benzoyl Groups): A series of multiplets and doublets between δ 7.4-8.2 ppm, corresponding to the protons of the three benzoyl groups. The protons ortho to the carbonyl group are expected to be the most downfield.

Predicted ¹³C NMR Spectrum (in CDCl₃):

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. Key predicted signals include:

-

Carbonyl Carbon (Ester): A signal in the range of δ 164-166 ppm.

-

Aromatic Carbons: A complex set of signals in the aromatic region (δ 120-155 ppm).

-

Central Trityl Carbon (C-Br): A signal further downfield due to the electronegativity of the attached bromine and the three aromatic rings.

The combination of ¹H and ¹³C NMR data, along with 2D correlation experiments, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and overall structure of the molecule.

III. Purity Assessment: Ensuring Quality and Reliability

For applications in drug development, confirming the purity of this compound is as crucial as confirming its structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

Experimental Protocol: Reverse-Phase HPLC

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).

-

Stationary Phase: A C18 column.

-

Detection: UV detection at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.

This method can effectively separate the target compound from potential impurities, such as the starting materials and byproducts mentioned earlier.

IV. Workflow and Data Integration: A Holistic Approach

The structure elucidation of this compound is not a linear process but rather an integrated workflow where data from each technique informs and corroborates the others.

Caption: Integrated workflow for the structure elucidation of this compound.

V. Conclusion

The structure elucidation of this compound is a critical process that underpins its reliable use in research and development. By combining a thorough understanding of its synthesis with a multi-technique analytical approach, scientists can confidently verify its molecular structure and purity. This guide provides a robust framework for this process, emphasizing the importance of logical experimental design and comprehensive data interpretation to ensure the quality and integrity of this vital chemical reagent.

References

-

Sekine, M., Iwase, R., Masuda, N., & Hata, T. (1988). Synthesis of Oligoribonucleotides by Use of 4,4′,4″-Tris(acyloxy)trityl Groups for Protection. Bulletin of the Chemical Society of Japan, 61(5), 1669-1678. [Link]

-

Alfa Aesar. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 86610-66-4,this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4,4',4''-Tris(benzoyloxy)trityl Bromide

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,4',4''-Tris(benzoyloxy)trityl bromide (TBTrBr), a key reagent in modern organic synthesis, particularly in the realm of nucleoside and oligonucleotide chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile protecting group.

Introduction: The Strategic Importance of this compound

This compound is a specialized trityl-based protecting group prized for its unique reactivity profile. It is primarily employed for the protection of primary hydroxyl and amino groups in complex molecules, enabling selective transformations at other positions.[1] Its utility is particularly pronounced in multi-step syntheses where precise control over protecting group stability and cleavage is paramount.[1]

The three benzoyloxy substituents exert a significant electron-withdrawing effect, which modulates the reactivity of the trityl cation. This electronic tuning confers a distinct advantage over more common trityl ethers like dimethoxytrityl (DMTr), offering differential stability under acidic conditions and enabling facile removal under specific basic conditions.[2] This orthogonality is a cornerstone of its application in the synthesis of complex biomolecules such as oligonucleotides.[2][3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a two-step process commencing from the commercially available triphenylmethane dye, rosolic acid. The overall synthetic workflow involves the benzoylation of the phenolic hydroxyl groups of rosolic acid, followed by the bromination of the resulting tri-ester.[2]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Tris(4-benzoyloxyphenyl)methanol

The initial step involves the exhaustive benzoylation of the three phenolic hydroxyl groups of rosolic acid. This is typically achieved by reacting rosolic acid with an excess of benzoyl chloride in the presence of a base, such as pyridine, which also serves as the solvent.

Experimental Protocol:

-

To a solution of rosolic acid (1 equivalent) in dry pyridine, add benzoyl chloride (at least 3.3 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution to remove excess benzoyl chloride and pyridinium salts, followed by water and brine.

-

The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tris(4-benzoyloxyphenyl)methanol.

-

Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Synthesis of this compound

The second step is the conversion of the tertiary alcohol of tris(4-benzoyloxyphenyl)methanol to the corresponding bromide. This can be accomplished using a variety of brominating agents. Phosphorus tribromide (PBr₃) is a suitable reagent for this transformation as it is effective for converting tertiary alcohols to alkyl bromides with minimal side reactions under controlled conditions.[4]

Experimental Protocol:

-

Dissolve the purified tris(4-benzoyloxyphenyl)methanol (1 equivalent) in a dry, aprotic solvent such as dichloromethane or chloroform under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus tribromide (at least 0.34 equivalents) dropwise with stirring. The reaction is typically rapid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of ice-water.

-

Separate the organic layer and wash it with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is often a solid and can be purified by recrystallization. A common solvent system for the recrystallization of trityl derivatives is a mixture of dichloromethane and hexane.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of hot dichloromethane.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a freezer to facilitate complete crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₂₇BrO₆ | [5] |

| Molecular Weight | 683.55 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid | [6] |

| Melting Point | 190 °C | [5] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl groups and the trityl core.

-

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

8.2-7.9 (m, 6H): Protons ortho to the carbonyl group of the benzoyl esters.

-

7.6-7.2 (m, 21H): Remaining aromatic protons of the benzoyl groups and the trityl phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

165-164: Carbonyl carbons of the benzoyl esters.

-

150-145: Quaternary carbons of the trityl phenyl rings attached to oxygen.

-

134-128: Aromatic carbons.

-

~85: Central quaternary carbon of the trityl group (C-Br).

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum is used to identify the functional groups present in the molecule.

-

Expected Characteristic Peaks (in cm⁻¹):

-

~1735 (strong): C=O stretching vibration of the ester carbonyl groups.

-

~1600, 1500, 1450: C=C stretching vibrations of the aromatic rings.

-

~1270, 1100: C-O stretching vibrations of the ester groups.

-

~600-500: C-Br stretching vibration.

-

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, a high-resolution mass spectrum (HRMS) would confirm the elemental composition. The mass spectrum would show isotopic peaks for bromine (⁷⁹Br and ⁸¹Br).

-

Expected m/z values:

-

The molecular ion peak [M]⁺ would be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

-

A prominent fragment corresponding to the trityl cation [C₄₀H₂₇O₆]⁺ resulting from the loss of the bromine atom would also be expected.

-

Caption: Molecular structure of this compound.

Health and Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[6]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, purification, and characterization of this compound. The provided protocols, rooted in established chemical principles, offer a reliable pathway for obtaining this valuable reagent. The detailed characterization data serves as a benchmark for quality control, ensuring the suitability of the synthesized compound for its intended applications in advanced organic synthesis and drug development.

References

- Sekine, M., Hata, T. Synthesis of Oligoribonucleotides by Use of 4,4′,4′′-Tris(acyloxy)trityl Groups for Protection. Bulletin of the Chemical Society of Japan.

-

PubChem. (4-(Benzyloxy)phenyl)methanol. [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70043, (4-(Benzyloxy)phenyl)methanol. [Link]

-

SYNTHESIS Benzanilide BY BENZOLATION. [Link]

-

Scribd. Benzoylation. [Link]

-

Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]

-

ResearchGate. 1H and 13C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. [Link]

-

Organic Syntheses. Benzanilide. [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. [Link]

-

Stan's Academy. Benzoic Acid From Benzyl Chloride. [Link]

-

Organic Process Research & Development. Novel Chemoenzymatic Protocol for the Synthesis of 3'-O-Dimethoxytrityl-2'-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis. [Link]

-

PubChem. (4-(Benzyloxy)phenyl)methanol. [Link]

-

National Center for Biotechnology Information. Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials. [Link]

- Google Patents. Method for producing optically active 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane.

- Sekine, M., Masuda, N., & Hata, T. (1986). Synthesis of Oligodeoxyribonucleotides Involving a Rapid Procedure for Removal of Base-Protecting Groups by Use of the 4,4′,4″-Tris(benzoyloxy)trityl (TBTr) Group. Bulletin of the Chemical Society of Japan, 59(6), 1781–1789.

-

ResearchGate. How to recrystallize phosphonium salt?. [Link]

-

Scholarly Publications Leiden University. Carbohydrates as Chiral Starting Compounds in Synthetic Organic Chemistry. [Link]

- Google Patents. Methods for preparing isoquinolines.

-

ResearchGate. The chemometrics approach applied to FTIR spectral data for the analysis of rice bran oil in extra virgin olive oil. [Link]

Sources

An In-Depth Technical Guide to 4,4',4''-Tris(benzoyloxy)trityl Bromide: A Specialized Protecting Group for Complex Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Trityl Protection

In the intricate landscape of multi-step organic synthesis, particularly in the fields of nucleoside chemistry and drug development, the choice of protecting groups is paramount to achieving high yields and chemo-selectivity. The triphenylmethyl (trityl) group has long been a cornerstone for the protection of primary alcohols due to its steric bulk and acid lability.[1] However, the need for finer control over deprotection conditions has led to the development of a diverse family of substituted trityl protecting groups. Among these, 4,4',4''-Tris(benzoyloxy)trityl bromide (TBTrBr) , with CAS Number 86610-66-4, emerges as a highly specialized reagent offering unique deprotection pathways, thereby expanding the strategic possibilities in complex synthetic routes.[1][2]

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical application in protection and deprotection strategies. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules, offering both theoretical insights and actionable experimental protocols.

Core Characteristics of this compound

This compound is a white to off-white crystalline powder that is soluble in common organic solvents such as methylene chloride and acetone.[3] Its structure is characterized by a central triphenylmethyl bromide core, with each of the phenyl rings substituted at the para position with a benzoyloxy group. This substitution pattern significantly influences the electronic properties of the trityl cation, which is key to its reactivity and deprotection characteristics.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 86610-66-4 | [2][3][4] |

| Molecular Formula | C₄₀H₂₇BrO₆ | [3][4] |

| Molecular Weight | 683.54 g/mol | [3][4] |

| Melting Point | 187-189 °C (lit.) | [3] |

| Boiling Point | 761.8 °C at 760 mmHg | [3] |

| Density | 1.377 g/cm³ | [3] |

| Appearance | White to off-white crystalline powder | [3] |

The Strategic Advantage: A Duality in Deprotection

The primary utility of the 4,4',4''-Tris(benzoyloxy)trityl (TBTr) group lies in its unique deprotection profile. While traditional trityl groups are exclusively cleaved under acidic conditions, the TBTr group offers a dual-mode deprotection strategy:

-

Acid Lability: Similar to other trityl ethers, the TBTr group can be cleaved under acidic conditions. The electron-withdrawing nature of the three benzoyloxy groups, however, renders the TBTr group more stable to acid than the parent trityl group.[1] This enhanced stability allows for the selective removal of more acid-labile groups, such as the dimethoxytrityl (DMTr) group, in the presence of a TBTr ether, a crucial feature in oligonucleotide synthesis.

-

Base Lability: The defining characteristic of the TBTr group is its susceptibility to cleavage under basic conditions. This is a significant departure from the behavior of standard trityl ethers. The ester linkages of the benzoyloxy substituents are susceptible to hydrolysis under alkaline conditions, which in turn destabilizes the trityl group, facilitating its removal.[1] This base-lability provides an orthogonal deprotection strategy, enabling the removal of the TBTr group without affecting acid-sensitive functionalities within the molecule.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the commercially available rosolic acid (tris(4-hydroxyphenyl)methanol). The overall synthetic pathway involves the benzoylation of the phenolic hydroxyl groups, followed by the bromination of the tertiary alcohol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4,4',4''-Tris(benzoyloxy)trityl Alcohol

-

To a solution of rosolic acid (1 equivalent) in dry pyridine, add benzoyl chloride (3.3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4,4',4''-Tris(benzoyloxy)trityl alcohol as a solid.

Step 2: Synthesis of this compound

-

Dissolve 4,4',4''-Tris(benzoyloxy)trityl alcohol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 equivalents) to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Application in Hydroxyl Group Protection

The primary application of TBTrBr is the protection of primary hydroxyl groups. The steric hindrance of the trityl group generally provides excellent selectivity for primary over secondary and tertiary alcohols.

Experimental Protocol: Protection of a Primary Alcohol

-

Dissolve the primary alcohol-containing substrate (1 equivalent) in anhydrous pyridine.

-

Add this compound (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Deprotection Strategies: Unleashing the Orthogonality

The ability to cleave the TBTr group under both acidic and basic conditions provides a powerful tool for orthogonal protection strategies in complex syntheses.

Experimental Protocol: Acidic Deprotection

-

Dissolve the TBTr-protected substrate in dichloromethane.

-

Add a solution of 80% formic acid in dichloromethane (e.g., 10% v/v).

-

Stir the reaction at room temperature and monitor by TLC. Deprotection is typically rapid.

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Experimental Protocol: Basic Deprotection

-

Dissolve the TBTr-protected substrate in a suitable solvent mixture, such as a 2:1 mixture of pyridine and 1 M aqueous sodium hydroxide.

-

Stir the reaction mixture at room temperature for 10-30 minutes.[1]

-

Monitor the reaction by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with an acidic resin or by the addition of an appropriate acid (e.g., acetic acid).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the product by column chromatography.

Expected Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically 7.0-8.2 ppm). One would anticipate signals corresponding to the protons of the three para-substituted phenyl rings of the trityl core and the protons of the three benzoate groups. The integration of these aromatic protons should correspond to 27 protons.

-

¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region (approximately 120-150 ppm), including the quaternary carbons of the trityl and benzoate moieties. The central trityl carbon attached to the bromine atom would likely appear in the range of 60-80 ppm. The carbonyl carbons of the ester groups are expected to resonate around 165 ppm.

-

FTIR: The infrared spectrum should exhibit strong characteristic absorption bands for the carbonyl group (C=O) of the benzoate esters, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester and C-H stretching and bending for the aromatic rings.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak, although it may be of low intensity. A prominent fragmentation pattern would be the loss of the bromine atom to form the stable trityl cation ([M-Br]⁺). Further fragmentation of the benzoate ester groups would also be anticipated.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is listed with hazard statements indicating it may cause skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[5] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound represents a sophisticated tool in the arsenal of the synthetic organic chemist. Its unique feature of base-lability, in addition to its tunable acid stability, provides a valuable orthogonal protecting group strategy. This is particularly advantageous in the synthesis of complex molecules with multiple hydroxyl groups and other acid-sensitive functionalities. By understanding its properties and employing the protocols outlined in this guide, researchers can leverage the strategic advantages of TBTrBr to enhance the efficiency and elegance of their synthetic endeavors.

References

-

LookChem. This compound(86610-66-4). Available at: [Link]

-

PubChem. Bromotriphenylmethane. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Benzoic acid, methyl ester. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

-

Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Available at: [Link]

- Wei, A. A. J. (2017).

- Sekine, M., & Hata, T. (1983). 4,4',4''-Tris(benzoyloxy)trityl as a New Type of Base-Labile Protecting Group for Primary Hydroxyl Groups. Journal of the American Chemical Society, 105(8), 2044-2048.

Sources

An In-depth Technical Guide to 4,4',4''-Tris(benzoyloxy)trityl Bromide and its Chemical Synonyms for Researchers in Drug Development

Introduction: The Strategic Importance of Protecting Groups in Modern Drug Discovery

In the intricate field of pharmaceutical sciences and drug development, the synthesis of complex organic molecules is a cornerstone of innovation. The ability to selectively modify one part of a molecule while leaving other reactive sites untouched is paramount. This is where the concept of "protecting groups" becomes critically important.

1.1 The Trityl Group: A Cornerstone of Protecting Group Chemistry

The trityl (triphenylmethyl) group is a bulky and effective protecting group, particularly for primary alcohols. Its widespread use stems from its ease of introduction and its selective removal under mild acidic conditions. However, the parent trityl group's properties are not always optimal for every synthetic challenge.

1.2 Introducing 4,4',4''-Tris(benzoyloxy)trityl Bromide: Structure and Significance

This compound is a specialized derivative of the trityl group.[1] It features a central triphenylmethyl bromide core with benzoyloxy groups attached to the para positions of each of the three phenyl rings. This modification significantly alters the chemical properties of the trityl group, offering unique advantages in specific synthetic contexts.

1.3 The Role of Benzoyloxy Moieties: Fine-Tuning Reactivity and Lipophilicity

The addition of three benzoyloxy groups to the trityl structure has several important consequences:

-

Modified Acidity: The electron-withdrawing nature of the benzoyloxy groups makes the 4,4',4''-Tris(benzoyloxy)trityl (TBTr) group more stable to acidic conditions compared to the standard trityl group.[2]

-

Base-Labile Cleavage: Conversely, the TBTr group can be readily removed under basic conditions, such as treatment with sodium hydroxide.[2] This provides an orthogonal deprotection strategy to the acid-labile nature of the parent trityl group.

-

Increased Lipophilicity: The benzoyl groups increase the overall lipophilicity of the molecule. This can be advantageous in enhancing the solubility of the protected compound in organic solvents and can also be leveraged in drug delivery systems to improve membrane permeability.

Unraveling the Nomenclature: A Guide to the Synonyms of this compound

The complexity of chemical nomenclature can often be a source of confusion. This compound is known by several different names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

2.1 Primary IUPAC Name and CAS Number

-

IUPAC Name: [4-[bis(4-benzoyloxyphenyl)-bromomethyl]phenyl] benzoate[3]

2.2 Common Trivial Names and Abbreviations

-

TBTrBr (an abbreviation for Tris(benzoyloxy)trityl bromide)

2.3 Supplier-Specific Catalog Names

Chemical suppliers may use slight variations in their catalog descriptions. Some common examples include:

2.4 A Comparative Table of Synonyms and Identifiers

| Identifier Type | Identifier | Source |

| IUPAC Name | [4-[bis(4-benzoyloxyphenyl)-bromomethyl]phenyl] benzoate | Alfa Chemistry[3] |

| CAS Number | 86610-66-4 | Multiple Sources[1][3][4][5][6][7][8] |

| Common Synonym | Tris(4-benzoyloxyphenyl)methyl bromide | Multiple Sources[1][4][6][8] |

| Common Synonym | 4,4',4''-(Bromomethylidyne)trisphenol tribenzoate | LookChem[1], ChemWhat[6], ChemicalBook[8] |

| Abbreviation | TBTrBr | Derived from common usage |

| Molecular Formula | C40H27BrO6 | Multiple Sources[1][3][4][5] |

| Molecular Weight | 683.54 g/mol | Multiple Sources[1][3] |

Core Applications in Drug Development and Organic Synthesis

The unique properties of this compound make it a valuable tool in several areas of drug development and organic synthesis.

3.1 Protecting Group for Primary Alcohols in Nucleoside and Carbohydrate Chemistry

A primary application of TBTrBr is the selective protection of primary hydroxyl groups, particularly in the synthesis of nucleosides and carbohydrates.[2] This is crucial in the construction of oligonucleotides and other complex biomolecules.[10]

-

Mechanism of Protection: The reaction proceeds via a nucleophilic substitution where the primary alcohol attacks the carbocation formed upon the departure of the bromide ion from TBTrBr. The steric hindrance of the bulky TBTr group favors reaction with the less hindered primary hydroxyl group.

-

Experimental Protocol: Protection of a Primary Hydroxyl Group:

-

Dissolve the N-protected deoxynucleoside in a mixture of pyridine and methylene chloride.

-

Add triethylamine to the solution.

-

Add this compound to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol.

-

Extract the product with an organic solvent and purify by column chromatography.[2]

-

3.2 Lipophilic Carrier for Drug Delivery Systems

The increased lipophilicity imparted by the TBTr group can be exploited in drug delivery. By attaching this group to a polar drug molecule, its ability to cross cell membranes can be enhanced. This is a key strategy in the design of prodrugs that are activated once inside the target cell.

-

Rationale for Increased Lipophilicity: The three benzoyl groups are aromatic and nonpolar, significantly increasing the overall nonpolar character of the molecule. This allows for better partitioning into lipid bilayers.

-

Case Study: Application in a Prodrug Strategy: A polar anticancer drug with poor cell permeability could be modified by attaching a TBTr group to a hydroxyl or amino functionality. This lipophilic prodrug would be able to more easily enter cancer cells. Once inside, the basic intracellular environment or specific enzymes could cleave the TBTr group, releasing the active drug at its site of action.

3.3 Solid-Phase Synthesis Anchor

In solid-phase synthesis, molecules are built step-by-step on a solid support. The TBTr group can be used as a linker to attach the first building block to the resin. Its base-labile cleavage allows for the final product to be released from the solid support under conditions that do not harm other sensitive parts of the molecule.

-

Workflow Diagram for Solid-Phase Oligonucleotide Synthesis:

Caption: Workflow for solid-phase oligonucleotide synthesis using a TBTr linker.

-

Advantages in Cleavage and Deprotection: The ability to cleave the TBTr group under basic conditions provides an alternative to the often harsh acidic conditions used for other linkers. This can be particularly beneficial when the synthesized molecule contains acid-sensitive functional groups.

Experimental Protocols and Best Practices

4.1 Step-by-Step Protocol for the Synthesis of a Tris(benzoyloxy)trityl (TBTr) Protected Nucleoside

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials: N-protected deoxynucleoside, this compound, pyridine (anhydrous), methylene chloride (anhydrous), triethylamine, methanol, silica gel for chromatography.

-

Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected deoxynucleoside (1 equivalent) in a mixture of anhydrous pyridine and anhydrous methylene chloride (e.g., 2:1 v/v). b. Add triethylamine (1.5 equivalents). c. In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous methylene chloride. d. Add the TBTrBr solution dropwise to the nucleoside solution at room temperature with stirring. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding a small amount of methanol. g. Remove the solvent under reduced pressure. h. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. j. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2 Protocol for Deprotection: Conditions and Considerations

-

Base-Labile Cleavage:

-

Reagent: 0.5 M Sodium Hydroxide in aqueous dioxane.

-

Procedure: Dissolve the TBTr-protected compound in dioxane and add the aqueous sodium hydroxide solution. Stir at room temperature for 10-30 minutes. Monitor the reaction by TLC. Neutralize the reaction with a mild acid (e.g., acetic acid) and extract the deprotected product.[2]

-

-

Considerations: The choice of deprotection conditions will depend on the stability of the rest of the molecule. For base-sensitive compounds, other deprotection methods may need to be explored.

4.3 Analytical Characterization: NMR, MS, and HPLC data interpretation

-

¹H NMR: The aromatic protons of the TBTr group will appear as a complex multiplet in the range of 7.0-8.2 ppm. The methine proton of the trityl group will be a singlet further upfield.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the protected compound. Fragmentation patterns can also provide structural information.

-

HPLC: High-performance liquid chromatography is an excellent tool for assessing the purity of the protected and deprotected compounds and for monitoring the progress of the reaction.

Safety, Handling, and Storage

5.1 Material Safety Data Sheet (MSDS) Highlights

-

Hazards: this compound is an irritant to the eyes, skin, and respiratory system.[1][6][8]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

5.2 Recommended Handling Procedures in a Laboratory Setting

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Keep the container tightly closed when not in use.

5.3 Long-term Storage and Stability

-

Store in a cool, dry place away from moisture.

-

The compound is a light yellow to brown crystalline powder.[4]

-

It is soluble in organic solvents such as acetone and methylene chloride.[1]

Conclusion: The Versatility and Future of Tris(benzoyloxy)trityl Protecting Groups

This compound is a valuable and versatile reagent for organic synthesis, particularly in the context of drug development. Its unique combination of steric bulk, acid stability, and base lability provides chemists with a powerful tool for the selective protection of primary hydroxyl groups. As the demand for more complex and sophisticated drug molecules continues to grow, the importance of specialized protecting groups like the TBTr group will undoubtedly increase. Future research may focus on developing even more finely-tuned trityl derivatives with tailored properties for specific applications in targeted drug delivery and bioconjugation.

References

-

This compound | CAS 86610-66-4. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

Sekine, M., & Hata, T. (1983). 4,4',4"-Tris(benzoyloxy)trityl as a New Type of Base-Labile Group for Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry, 48(17), 3011–3014. [Link]

-

This compound CAS#: 86610-66-4. (n.d.). ChemWhat. Retrieved January 17, 2026, from [Link]

-

Sekine, M., Hata, T., & Masuda, N. (1983). Synthesis of Oligoribonucleotides by Use of 4,4',4''-Tris(acyloxy)trityl Groups for Protection. Chemistry Letters, 12(11), 1671–1674. [Link]

-

This compound [Hydroxyl Protecting Agent] - 97%, high purity , CAS No.86610-66-4. (n.d.). Allschoolabs. Retrieved January 17, 2026, from [Link]

-

Sekine, M., & Hata, T. (1984). 4,4′,4″-Tris(levulinoyloxy)trityl as a New Type of Primary Hydroxyl Protecting Group. The Journal of Organic Chemistry, 49(12), 2292–2293. [Link]

- WO2017198775A1 - Stereoselective synthesis of phosphorothioate oligoribonucleotides - Google Patents. (n.d.).

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chemwhat.com [chemwhat.com]

- 7. Buy Online - this compound [Hydroxyl Protecting Agent] - 97%, high purity , CAS No.86610-66-4 - We Deliver Worldwide [allschoolabs.com]

- 8. This compound | 86610-66-4 [chemicalbook.com]

- 9. This compound [Hydroxyl Protecting Agent], 5G | Labscoop [labscoop.com]

- 10. WO2017198775A1 - Stereoselective synthesis of phosphorothioate oligoribonucleotides - Google Patents [patents.google.com]

Navigating the Solubility of 4,4',4''-Tris(benzoyloxy)trityl Bromide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 4,4',4''-Tris(benzoyloxy)trityl bromide (TBTrBr), a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical guidance to facilitate the effective use of this compound in various experimental settings. We will delve into the molecular determinants of its solubility, provide predictive data based on structural analogs, and present a comprehensive, validated protocol for empirical solubility determination.

Introduction: The Role and Significance of this compound

This compound is a large, sterically hindered molecule primarily utilized as a protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, including oligonucleotides and pharmaceuticals.[1][2] Its utility stems from the trityl group's ability to be introduced under specific conditions and cleaved under mildly basic conditions, offering a degree of orthogonality in multi-step synthetic pathways.[2] The solubility of TBTrBr in organic solvents is a critical parameter that dictates its handling, reactivity, and the ease of purification of its derivatives. This guide aims to provide a comprehensive understanding of these solubility properties.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₂₇BrO₆ | [3] |

| Molecular Weight | 683.54 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 187-189 °C | [4] |

| Boiling Point | 761.8 °C at 760 mmHg | [4] |

| Density | 1.377 g/cm³ | [4] |

| CAS Number | 86610-66-4 | [3] |

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its structural features. The principle of "like dissolves like" is a useful starting point for understanding its behavior in different organic solvents.[5]

The molecule can be deconstructed into several key components that influence its overall polarity and intermolecular interactions:

-

The Trityl Core: The central triphenylmethyl (trityl) core is a large, nonpolar, and hydrophobic moiety. This bulky structure favors solubility in nonpolar and moderately polar aprotic solvents.

-

Benzoyloxy Groups: The three benzoyloxy substituents introduce polar ester functionalities. These groups can participate in dipole-dipole interactions with polar solvent molecules.

-

Bromide Ion: The presence of a bromide ion introduces a degree of ionic character, although in the solid state it exists as a covalent bond to the central carbon. In solution, particularly in more polar solvents, there may be some dissociation to form the trityl cation and bromide anion.

Overall, the large, predominantly nonpolar surface area of the molecule suggests good solubility in a range of organic solvents, with the polar groups enhancing solubility in moderately polar environments.

Caption: Key structural features of TBTrBr influencing its solubility.

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound based on these analogous compounds and its known qualitative solubility.

| Solvent Class | Solvent | Predicted Solubility | Rationale / Source |

| Chlorinated | Dichloromethane (DCM) | Soluble | Known to be soluble in methylene chloride.[4] |

| Chloroform | Likely Soluble | Structurally similar to DCM. | |

| Polar Aprotic | Acetone | Soluble | Known to be soluble in acetone.[4] |

| Acetonitrile (ACN) | Likely Soluble (>10 mM) | Analogue data suggests good solubility for polar-substituted trityls. | |

| Tetrahydrofuran (THF) | Likely Soluble (>10 mM) | Analogue data indicates good solubility. | |

| Dimethylformamide (DMF) | Likely Soluble | A common solvent for organic reactions. | |

| Ethereal | Diethyl Ether | Moderately Soluble | Analogue data suggests lower solubility compared to THF. |

| Aromatic Hydrocarbons | Toluene | Likely Soluble (>10 mM) | Analogue data shows good solubility. |

| Benzene | Likely Soluble (>10 mM) | Analogue data indicates good solubility. | |

| Nonpolar Aliphatic | Hexane | Sparingly Soluble / Insoluble | Used for precipitation/crystallization of similar compounds. |

| Pentane | Sparingly Soluble / Insoluble | Used for precipitation/crystallization of similar compounds. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the isothermal shake-flask method is the gold standard. This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.

Principle

An excess of the solid this compound is equilibrated with a given solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined analytically.

Materials

-

This compound (crystalline solid, >97% purity)

-

High-purity organic solvents of choice

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours). A minimum of 24 hours is typically required.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid phase.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Data Interpretation:

-

The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of its structural features, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided predictive solubility data, based on close structural analogs, offers a valuable starting point for experimental design. For applications demanding high precision, the detailed shake-flask protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data. This knowledge is paramount for the successful application of this important synthetic reagent in the fields of chemical research and drug development.

References

-

LookChem. (n.d.). Cas 86610-66-4, this compound. Retrieved from [Link]

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

- Sekine, M., Masuda, N., & Hata, T. (1986). Synthesis of Oligodeoxyribonucleotides Involving a Rapid Procedure for Removal of Base-Protecting Groups by Use of the 4,4′,4″-Tris(benzoyloxy)trityl (TBTr) Group. Bulletin of the Chemical Society of Japan, 59(6), 1781–1789.

-

Springer Nature Experiments. (n.d.). Oligodeoxyribonucleotides Synthesis. Retrieved from [Link]

-

Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

DR. U. NOACK-LABORATORIEN. (2014, May 7). Water Solubility (Flask Method). Regulations.gov. [Link]

Sources

An In-depth Technical Guide to 4,4',4''-Tris(benzoyloxy)trityl Bromide (TBTrBr) as a Protecting Group for Advanced Chemical Synthesis

Introduction: The Imperative for Orthogonal Protection in Complex Synthesis

In the intricate landscape of modern organic synthesis, particularly in the assembly of complex biomolecules and pharmaceuticals, the strategic use of protecting groups is paramount. The ability to selectively mask and de-mask reactive functional groups in a predetermined sequence—a concept known as orthogonal protection—is the cornerstone of efficient and high-yielding synthetic routes. Among the myriad of protecting groups available, trityl-based ethers have long been favored for their steric bulk and tunable acid lability in the protection of primary hydroxyl groups.[1]

This technical guide delves into the mechanism of action, application, and unique advantages of a specialized trityl derivative: 4,4',4''-Tris(benzoyloxy)trityl bromide (TBTrBr). We will explore how the electronic properties of the benzoyloxy substituents fundamentally alter the reactivity profile of the trityl group, rendering it stable to acidic conditions while enabling facile cleavage under basic conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the TBTr group for the synthesis of complex molecules, most notably in the field of oligonucleotide chemistry.

Core Principles of the TBTr Protecting Group: A Tale of Electronic Effects and Steric Hindrance

The 4,4',4''-Tris(benzoyloxy)trityl (TBTr) group is a triphenylmethyl moiety functionalized with three benzoyloxy groups at the para positions of the phenyl rings. This strategic substitution pattern imbues the TBTr group with a distinct set of properties that differentiate it from conventional trityl protecting groups like dimethoxytrityl (DMT).

Mechanism of Protection: An SN1 Pathway Favoring Primary Hydroxyls

The introduction of the TBTr group onto a primary hydroxyl function proceeds via a substitution reaction with this compound. The reaction is typically carried out in a non-protic solvent such as pyridine, which also serves as a base to neutralize the hydrogen bromide generated.

The significant steric bulk of the TBTr group results in a high degree of selectivity for the less sterically hindered primary hydroxyl groups, a critical feature in the chemistry of polyhydroxylated compounds like nucleosides.

The Dichotomy of Stability: Acid Resistance and Base Lability

The defining characteristic of the TBTr protecting group is its unique stability profile, which is inverted compared to that of electron-rich trityl derivatives like DMT.

Acid Stability: The Inductive Effect of Benzoyloxy Groups

The three benzoyloxy substituents on the phenyl rings of the TBTr group are strongly electron-withdrawing. This property destabilizes the formation of the trityl cation that is the hallmark of acid-catalyzed deprotection of conventional trityl ethers.[2] Consequently, the TBTr group exhibits remarkable stability under acidic conditions that would readily cleave a DMT or even a standard trityl (Tr) group. This acid resistance allows for the selective deprotection of other acid-labile groups in the presence of a TBTr ether, a crucial element of orthogonal synthetic strategies. For instance, in oligonucleotide synthesis, the acid-labile 5'-O-DMT group can be selectively removed without affecting a TBTr group used for the protection of an exocyclic amino function on a nucleobase.[3]

Base Lability: A 1,6-Elimination Mechanism

The lability of the TBTr group under basic conditions is its most distinguishing and synthetically useful feature. Deprotection is achieved by treatment with dilute alkali, such as 0.5 M sodium hydroxide in an aqueous organic solvent mixture.[4] The mechanism of this cleavage is not a simple hydrolysis but rather a facile 1,6-elimination reaction.

The process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one of the benzoyloxy groups. This is followed by a cascade of electronic rearrangements that ultimately lead to the formation of a highly conjugated fuchsone-type dye and the release of the protected alcohol. The formation of this colored byproduct can serve as a visual indicator of the progress of the deprotection reaction.[3]

Caption: Base-catalyzed deprotection of a TBTr ether via a 1,6-elimination mechanism.

Experimental Protocols: A Practical Guide to the Use of TBTrBr

The successful implementation of the TBTr protecting group in a synthetic workflow relies on optimized protocols for both its introduction and removal.

Protocol 1: Selective 5'-O-Protection of a Deoxyribonucleoside

This protocol describes the selective protection of the primary 5'-hydroxyl group of a deoxyribonucleoside using TBTrBr.

| Parameter | Specification |

| Substrate | N-protected deoxyribonucleoside (e.g., N-benzoyl-2'-deoxyadenosine) |

| Reagent | This compound (TBTrBr) (1.1 - 1.5 equivalents) |

| Solvent | Anhydrous Pyridine |

| Temperature | Room Temperature to 65 °C |

| Reaction Time | 12 - 24 hours (monitored by TLC) |

| Work-up | Quench with methanol, evaporate solvent, extract with an organic solvent (e.g., dichloromethane), wash with aqueous sodium bicarbonate, dry, and concentrate. |

| Purification | Silica gel column chromatography |

Step-by-Step Methodology:

-

Dissolve the N-protected deoxyribonucleoside in anhydrous pyridine under an inert atmosphere.

-

Add this compound to the solution.

-

Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-